molecular formula C13H18ClNO2 B1439735 4-Benzylpiperidine-4-carboxylic acid hydrochloride CAS No. 1184995-85-4

4-Benzylpiperidine-4-carboxylic acid hydrochloride

Cat. No. B1439735
M. Wt: 255.74 g/mol
InChI Key: JVLYONGTJHIFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylpiperidine-4-carboxylic acid hydrochloride is a biochemical used for proteomics research . It is a derivative of 4-Benzylpiperidine, which is a drug and research chemical used in scientific studies . It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin .


Molecular Structure Analysis

The molecular formula of 4-Benzylpiperidine-4-carboxylic acid hydrochloride is C13H17NO2 . Its molecular weight is 219.28 g/mol . The SMILES representation is C1CNCCC1(CC2=CC=CC=C2)C(=O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Benzylpiperidine-4-carboxylic acid hydrochloride include a molecular weight of 219.28 g/mol and a molecular formula of C13H17NO2 .

Scientific Research Applications

Application in Neuropharmacology

  • Field : Neuropharmacology .
  • Summary of Application : 4-Benzylpiperidine is used in scientific studies as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin. It is most efficacious as a releaser of norepinephrine .
  • Results or Outcomes : It has an EC50 of 109 nM (DA), 41.4 nM (NE), and 5246 nM (5-HT). It has a fast onset of action and a short duration .

Application in Organic Chemistry

  • Field : Organic Chemistry .
  • Summary of Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Application in Drug Research

  • Field : Drug Research .
  • Summary of Application : 4-Benzylpiperidine is used in drug research as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A .
  • Results or Outcomes : It has a fast onset of action and a short duration .

Application in Synthesis of Biologically Active Piperidines

  • Field : Organic Chemistry .
  • Summary of Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Application in Psychosis Treatment

  • Field : Psychopharmacology .
  • Summary of Application : An analogue of haloperidol, RMI-10608, which includes 4-Benzylpiperidine, was discovered to have utility in treating both psychosis as well as preventing brain damage by virtue of its NMDA antagonist pharmacology .
  • Results or Outcomes : The analogue of haloperidol was found to be effective in treating psychosis and preventing brain damage .

Application in Dopamine D2 Receptor Function Regulation

  • Field : Neuropharmacology .
  • Summary of Application : The structural features of 4-benzylpiperidine carboxamides play a crucial role in their selectivity for serotonin, norepinephrine, and dopamine transporters, and their role in regulating dopamine D2 receptor function .
  • Results or Outcomes : The 4-benzylpiperidine carboxamides were found to be selective for serotonin, norepinephrine, and dopamine transporters, and played a role in regulating dopamine D2 receptor function .

properties

IUPAC Name

4-benzylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-12(16)13(6-8-14-9-7-13)10-11-4-2-1-3-5-11;/h1-5,14H,6-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLYONGTJHIFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylpiperidine-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzylpiperidine-4-carboxylic acid hydrochloride
Reactant of Route 2
4-Benzylpiperidine-4-carboxylic acid hydrochloride
Reactant of Route 3
4-Benzylpiperidine-4-carboxylic acid hydrochloride
Reactant of Route 4
4-Benzylpiperidine-4-carboxylic acid hydrochloride
Reactant of Route 5
4-Benzylpiperidine-4-carboxylic acid hydrochloride
Reactant of Route 6
4-Benzylpiperidine-4-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.